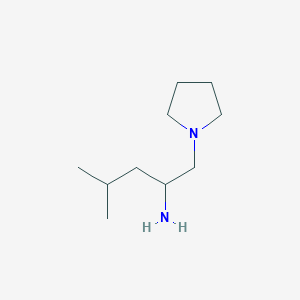

4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine

Description

Historical Context of the Compound's Emergence in Academic Literature

A comprehensive search of scientific databases and academic literature reveals a notable absence of publications detailing the initial synthesis or discovery of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine. The compound is listed in the catalogs of chemical suppliers, indicating that a synthetic route has been established. However, this information does not appear to be published in peer-reviewed journals. This suggests that the compound may have been synthesized as part of a larger, unpublished research project, or as a building block for more complex molecules where its own synthesis was not the primary focus of the research.

Overview of Current Research Landscape and Primary Applications of its Derivatives

The current research landscape for this compound and its direct derivatives is exceptionally sparse. Unlike structurally related compounds such as pyrovalerone and its analogues, which have been the subject of extensive research, particularly in medicinal chemistry researchgate.netnih.gov, this compound has not garnered significant attention in the scientific community.

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

4-methyl-1-pyrrolidin-1-ylpentan-2-amine |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

JPCJGXMPQZCGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN1CCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine

The synthesis of the target compound typically begins from a ketone precursor, such as 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, also known as pyrovalerone. nih.govdrugs.ie A common synthetic route involves the reductive amination of a suitable ketone. This process is a cornerstone of amine synthesis, offering a versatile and efficient method for forming carbon-nitrogen bonds.

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Reductive amination, a key synthetic step, can be optimized by carefully selecting the reducing agent, solvent, and other reaction parameters to maximize both yield and purity. researchgate.net For instance, the reduction of an intermediate oxime or imine using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with Raney nickel is a common strategy. researchgate.net

The choice of reducing agent and solvent system is critical. For example, in related syntheses, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in dichloromethane (B109758) (CH₂Cl₂) has proven effective for reductive aminations, often proceeding smoothly at room temperature. researchgate.netorganic-chemistry.org Catalytic hydrogenation over palladium on carbon (Pd/C) is another powerful method, typically providing clean reduction and high yields. researchgate.net The purification of the final product is often achieved through column chromatography or distillation to remove any unreacted starting materials or byproducts, ensuring high purity (>98%).

Table 1: Illustrative Reaction Conditions for Reductive Amination

| Precursor Type | Reducing Agent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Oxime | Raney-Ni, H₂ | Methanol/Ammonia | 40–91% | researchgate.net |

| Ketone/Amine | NaBH(OAc)₃ | Dichloromethane | 16–92% | researchgate.net |

| Ketone/Amine | NaBH₄ | Methanol | 83%–quantitative | researchgate.net |

Note: This table represents general conditions for reductive aminations and may not be specific to the direct synthesis of this compound but illustrates common methodologies.

The presence of a chiral center at the 2-position of the pentan-2-amine backbone means that this compound can exist as two distinct enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is of significant interest, as different enantiomers often exhibit different biological activities.

A well-established method for obtaining specific enantiomers is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as dibenzoyl-D-tartaric acid or dibenzoyl-L-tartaric acid. nih.gov The resulting diastereomers, which have different physical properties, can then be separated by fractional crystallization. nih.gov For example, in the resolution of the related compound pyrovalerone, repeated recrystallizations of the diastereomeric salt with dibenzoyl-D-tartaric acid led to the isolation of the (2R)-enantiomer with high enantiomeric excess (>95% ee). nih.gov The desired enantiomer of the free amine can then be liberated by treatment with a base. nih.gov

Asymmetric synthesis, where the chiral center is created selectively, represents an alternative and often more efficient approach. This can involve the use of chiral catalysts or chiral auxiliaries during the synthetic sequence. mdpi.comrsc.org For instance, stereoselective reduction of a ketone precursor using a chiral reducing agent can directly yield an enantiomerically enriched alcohol, which can then be converted to the target amine.

Table 2: Enantiomeric Resolution Data for a Related Compound (Pyrovalerone)

| Resolving Agent | Diastereomer Property | Resulting Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Dibenzoyl-D-tartaric acid | Less soluble salt | (2R)-Pyrovalerone | >95% | nih.gov |

Utilization as a Precursor in Multi-Step Organic Synthesis

The primary amino group and the pyrrolidine (B122466) nitrogen in this compound provide reactive sites for further chemical modifications, making it a valuable building block for more complex molecules.

The primary amine functionality can be readily converted into a secondary amine through N-methylation. This transformation is typically achieved by reacting the primary amine with a methylating agent, such as methyl iodide (CH₃I) or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). researchgate.netnih.gov For example, general procedures for N-methylation involve the use of methyl iodide with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). researchgate.net Another approach is reductive amination with formaldehyde, where an agent like sodium triacetoxyborohydride can be employed. nih.gov This modification can significantly alter the properties of the parent molecule.

The amine functionality of this compound makes it a suitable nucleophile for coupling with various heterocyclic systems to create more elaborate molecular architectures. A prominent example is its use in the synthesis of quinoline (B57606) derivatives, which are a class of compounds with a wide range of applications.

The synthesis can proceed through reactions like nucleophilic aromatic substitution on an activated halo-quinoline or through reductive amination with a quinoline-based aldehyde. researchgate.nethumanjournals.com For instance, a common strategy involves the condensation of an amine with a quinoline-3-carbaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride to yield the final coupled product. humanjournals.com Such multi-step syntheses allow for the incorporation of the this compound moiety into larger, more complex frameworks, thereby accessing novel chemical space. researchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure and Stereochemistry

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine, the spectrum would exhibit characteristic signals corresponding to the distinct proton environments.

Key Expected ¹H NMR Features:

Aliphatic Protons: The protons on the pentyl chain would show complex splitting patterns (multiplets) due to coupling with neighboring protons. The two methyl groups at position 4 would likely appear as a doublet. The methylene (B1212753) protons adjacent to the pyrrolidine (B122466) nitrogen and the chiral center at position 2 would also have distinct chemical shifts.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would typically appear as multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are expected to be shifted further downfield compared to the other methylene groups of the ring.

Amine and Methine Protons: The proton on the chiral carbon (C2) and the protons of the primary amine group (-NH₂) would have characteristic chemical shifts that can be confirmed by deuterium (B1214612) exchange experiments.

A study on the related compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which is a ketone analog, showed distinct triplets for the terminal methyl group of the pentyl chain. nih.gov While the electronic environment of the amine in the target compound differs from the ketone, the general regions for the aliphatic protons can be anticipated.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine CH₂ (α to N) | 2.5 - 3.0 | m |

| Pyrrolidine CH₂ (β to N) | 1.7 - 2.2 | m |

| CH₂ (C1) | 2.3 - 2.8 | m |

| CH (C2) | 2.8 - 3.3 | m |

| CH₂ (C3) | 1.2 - 1.6 | m |

| CH (C4) | 1.5 - 2.0 | m |

| CH₃ (C4-methyl) | 0.8 - 1.0 | d |

| NH₂ | 1.0 - 3.0 (broad) | s |

Note: These are predicted values and can vary based on solvent and other experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the molecular formula and the identification of functional groups.

Key Expected ¹³C NMR Features:

Aliphatic Carbons: The ten carbon atoms of this compound would result in a corresponding number of signals, assuming no accidental equivalence. The carbons of the isobutyl group, the chiral center, and the methylene carbon attached to the pyrrolidine would all have characteristic chemical shifts.

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring would show two distinct signals for the α- and β-carbons relative to the nitrogen atom.

Research on analogous pyrrolidine-containing compounds provides a basis for these predictions. For instance, studies on other substituted pyrrolidines show the α-carbons to nitrogen typically resonate in the range of 45-60 ppm, while the β-carbons appear further upfield. molaid.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidine C (α to N) | 50 - 60 |

| Pyrrolidine C (β to N) | 20 - 30 |

| C1 | 55 - 65 |

| C2 | 50 - 60 |

| C3 | 35 - 45 |

| C4 | 25 - 35 |

| C4-methyl | 20 - 25 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₂₂N₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. drugs.ie

Data Table: Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Exact Mass | 170.17830 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, the primary amine and the tertiary amine of the pyrrolidine ring are both potential sites for protonation.

The fragmentation pattern of the protonated molecule in tandem mass spectrometry (MS/MS) would provide valuable structural information. Characteristic fragmentation would likely involve the cleavage of the C-C bonds in the pentyl chain and the loss of the pyrrolidine ring or parts of it. Analysis of similar compounds shows that the pyrrolidinyl group often leads to a characteristic iminium ion fragment. psu.edu

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected IR Absorption Bands:

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is a hallmark of a primary amine.

C-H Stretching: The aliphatic C-H stretching vibrations from the pentyl chain and the pyrrolidine ring would appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The N-H bending vibration (scissoring) of the primary amine would be observed around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the primary amine and the tertiary amine (pyrrolidine) would be found in the fingerprint region, typically between 1000-1250 cm⁻¹.

While no specific IR spectrum for this compound is available in the searched literature, the analysis of various amine-containing compounds supports these expected absorption regions.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium-Strong |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline materials, providing unequivocal information on bond lengths, bond angles, and stereochemistry. While crystallographic data for this compound itself is not extensively reported in public literature, numerous studies on its close structural analogues, particularly within the synthetic cathinone (B1664624) class, have been successfully conducted. These analyses offer invaluable insights into the conformational properties and intermolecular interactions that are likely to be shared with the target compound.

Detailed crystallographic studies have been performed on several analogues, often crystallized as hydrochloride or sulfate (B86663) salts to improve crystal quality. These investigations are critical as the market for new psychoactive substances (NPS) sees constant structural modifications by clandestine chemists, necessitating rapid and accurate characterization by analytical laboratories. nih.gov

A notable analogue, 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) , which is an isomer of the subject compound, has been characterized by X-ray crystallography. nih.govresearchgate.net The hydrochloride salt of α-PiHP crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net This analysis provides a foundational understanding of the spatial arrangement of the pyrrolidine ring relative to the pentan-1-one backbone.

Similarly, the crystal structure of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate has been determined. nih.gov This compound crystallized as a racemic mixture in the monoclinic P2₁/n space group, with two enantiomeric ion pairs in the unit cell. nih.gov The cathinone molecules were interconnected by hydrogen bonds with the hydrogen sulfate ions. nih.gov

Further extending the structural database, researchers have characterized 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) as its hydrochloride salt. mdpi.com The crystal structure revealed the presence of both R and S isomers within the unit cell, forming chains of the same isomer. mdpi.com

The parent compound of this series, α-pyrrolidinovalerophenone (α-PVP) , has also been the subject of crystallographic investigation. A sample crystallized as the hydrochloride salt hydrate (B1144303) was found to have a propyl chain nearly perpendicular to both the phenyl ring and the carbonyl group. researchgate.net

The crystallographic data for these and other related cathinone derivatives are summarized in the table below, showcasing the common crystallographic space groups and key structural features. The consistent appearance of monoclinic space groups such as P2₁/c and P-1 is a notable trend for this class of compounds. nih.govnih.govmdpi.com

| Compound Name | Salt Form | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC) | Chloride | Triclinic | P-1 | mdpi.com |

| 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE) | N/A | Triclinic | P-1 | mdpi.com |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) | N/A | Triclinic | P-1 | mdpi.com |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) | Hydrochloride | Triclinic | P-1 | mdpi.com |

| 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) | Sulfate | Monoclinic | P2₁/n | nih.gov |

| 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP) | Hydrochloride | Monoclinic | P2₁/c | nih.gov |

| 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) | Hydrochloride | Monoclinic | P2₁/c | nih.govresearchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | This compound |

| α-PiHP | 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |

| 4-chloro-α-PVP | 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one |

| 4-F-3-Me-α-PVP | 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |

| α-PVP | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |

| 4-CDC | 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one |

| tBuONE | 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one |

| 4F-PHP | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one |

| 4-MPHP | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one |

Biological Activity and Mechanistic Studies of Derivatives Containing the 4 Methyl 1 Pyrrolidin 1 Yl Pentan 2 Amine Moiety

Application as a Key Building Block in Antimalarial Drug Discovery

The 4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine moiety serves as a crucial building block in the synthesis of new antimalarial candidates. Its incorporation into the 4-aminoquinoline (B48711) structure is a strategic modification aimed at overcoming existing drug resistance mechanisms and improving the therapeutic profile of this class of compounds. researchgate.netmdpi.com

Derivatives featuring the this compound backbone have shown significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, the deadliest species of malaria parasite. nih.gov Research indicates that the introduction of a methyl group at the 4-amino position of the quinoline (B57606) ring, combined with specific side chain architectures like the one , can lead to compounds with potent, nanomolar-range activity. nih.govresearchgate.net

For instance, studies on a series of 4-N-(methyl)-4-aminoquinoline compounds revealed potent activity against both the 3D7 (CQS) and K1 (CQR) strains of P. falciparum. nih.gov The replacement of the traditional diethylamino group found in chloroquine (B1663885) with more metabolically stable heterocyclic rings, such as the pyrrolidino group, has been shown to substantially enhance activity against resistant parasites. nih.gov This suggests that the structural features of the this compound side chain play a direct role in overcoming the resistance mechanisms employed by the parasite. One such derivative, MG3, which contains a pyrrolizidinylmethyl moiety, demonstrated excellent in vitro activity against drug-resistant P. falciparum and also against P. vivax field isolates. mdpi.com

Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound | P. falciparum Strain (3D7 - CQS) IC₅₀ (nM) | P. falciparum Strain (K1 - CQR) IC₅₀ (nM) |

|---|---|---|

| Chloroquine | 10 - 20 | 200 - 400 |

| Representative Derivative A | < 15 | < 50 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

The promising in vitro results have been substantiated by in vivo studies in murine models of malaria. The multidrug-resistant Plasmodium yoelii nigeriensis strain is often used to assess the in vivo potential of new antimalarial candidates. researchgate.net Several derivatives containing the this compound scaffold have exhibited significant parasite suppression in infected mice. researchgate.netnih.gov

In one study, a synthesized compound, referred to as 9a, demonstrated 100% parasite inhibition on the fourth day of treatment in mice. nih.gov Furthermore, selected compounds from a synthesized series showed promising results in screenings against P. yoelii nigeriensis. researchgate.net The oral activity of these compounds is a key feature, and a derivative named MG3 was found to be orally efficacious in P. berghei, P. chabaudi, and P. yoelii rodent malaria models, with efficacy comparable or superior to chloroquine. mdpi.com These findings underscore the potential of this chemical class to yield orally bioavailable drugs that can effectively clear resistant malaria infections in a living organism. nih.gov

Table 2: In Vivo Efficacy of a Representative Derivative in P. yoelii nigeriensis Murine Model This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound | Dosage (mg/kg/day) | Mean Parasite Suppression (%) - Day 4 |

|---|---|---|

| Untreated Control | 0 | 0 |

| Chloroquine | 20 | >95 |

Structure-Activity Relationship (SAR) of Modified 4-Methylaminoquinoline Derivatives

The biological activity of these compounds is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and other pharmacological properties by systematically altering different parts of the molecule. nih.govyoutube.com

The methylation of the nitrogen atom at the 4-position of the quinoline ring is a key and previously underexplored modification. nih.gov It is hypothesized that the introduction of a methyl group influences the delocalization of the lone pair of electrons on the nitrogen. This electronic effect can modulate the molecule's ability to bind to its target, which for 4-aminoquinolines is believed to be heme within the parasite's food vacuole. nih.govacs.org Studies have shown that this 4-methylamino substitution is well-tolerated and can lead to compounds with potent antiplasmodial activity and, importantly, reduced toxicity. nih.govresearchgate.net This suggests that N-methylation is a beneficial modification for developing new antimalarial agents against drug-resistant malaria. nih.gov

The nature of the side chain attached to the 4-amino group is a critical determinant of antimalarial activity. nih.govnih.gov The physicochemical properties of the side chain, including its basicity (pKa), lipophilicity, and length, are key factors. nih.gov Replacing the simple diethylamino side chain of chloroquine with bulkier, metabolically stable heterocyclic rings like the pyrrolidine (B122466) ring has proven to be a successful strategy. nih.gov This modification can substantially increase potency, particularly against CQR strains. researchgate.netnih.gov Further modifications, such as introducing an amide bond into the terminal side chain, have also yielded compounds with promising in vitro activity. researchgate.net These findings highlight that the this compound side chain provides a robust and versatile template for further optimization. nih.gov

Chirality, or the "handedness" of a molecule, plays a vital role in the biological activity of many drugs, as stereoisomers can interact differently with chiral biological targets like enzymes and receptors. This principle holds true for 4-aminoquinoline antimalarials. The pentan-2-amine portion of the side chain contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers).

Studies on chiral antimalarial compounds have demonstrated that the spatial arrangement of atoms is crucial for their activity. nih.gov For some chiral organosulfur antimalarials, it was found that the (–) enantiomers displayed significantly higher activity against P. falciparum than their (+) counterparts. nih.gov This observation aligns with broader findings in medicinal chemistry where one enantiomer of a chiral drug is often more potent or has a different pharmacological profile than the other. nih.gov Therefore, the specific stereochemistry of the chiral center in the this compound moiety is expected to be a critical factor influencing the potency and efficacy of its derivatives, making stereoselective synthesis an important consideration in the development of these agents. nih.govnih.gov

Proposed Mechanisms of Action for Biologically Active Derivatives (e.g., Heme Binding Interaction for Antimalarials)

Derivatives of 4-aminoquinoline incorporating the this compound side chain have demonstrated significant antimalarial properties. The proposed mechanism of action for these biologically active derivatives is primarily centered on the disruption of the parasite's heme detoxification pathway, a mechanism characteristic of the 4-aminoquinoline class of drugs. nih.govnih.gov

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin or the "malaria pigment". mdpi.com The 4-aminoquinoline-based antimalarials are thought to exert their parasiticidal effect by accumulating in the parasite's food vacuole and interfering with this crucial detoxification process. nih.govnih.gov

The proposed interaction involves the quinoline ring of the drug molecule engaging in π-π stacking interactions with the porphyrin ring of heme. This complexation prevents the heme from being incorporated into the growing hemozoin crystal. nih.gov The accumulation of this drug-heme complex, along with free heme, leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately resulting in cell death.

A series of novel 4-aminoquinoline analogues featuring a chiral side chain derived from amino acids, including the this compound moiety, have been synthesized and evaluated for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govacs.org The selection of this particular side chain and the N-methylation of the quinolinic amine were strategic choices aimed at improving activity against resistant strains. acs.org

While specific heme-binding studies for each of these derivatives have not been detailed, their structural classification as 4-aminoquinolines strongly suggests that their antimalarial activity is derived from the inhibition of hemozoin formation. nih.govacs.org The efficacy of these compounds, particularly against chloroquine-resistant parasites, indicates that the modifications to the side chain may play a role in overcoming resistance mechanisms, possibly by altering the drug's accumulation within the parasite or its interaction with the heme target. acs.org

The following table details the in vitro antimalarial activity of a specific derivative from this class, (S)-7-Chloro-N-methyl-N-(4-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine, against different strains of P. falciparum.

The data indicates that compound 9d exhibits notable activity against the chloroquine-resistant K1 strain of P. falciparum while showing low cytotoxicity, suggesting a favorable selectivity index. acs.org This supports the hypothesis that the structural modifications within the this compound moiety contribute to overcoming resistance, likely through the well-established heme-binding mechanism of 4-aminoquinolines. nih.govacs.org

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of analytical procedures for 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine, providing the means to separate the compound from complex matrices. The choice between liquid and gas chromatography typically depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of synthetic compounds like this compound. It is particularly well-suited for non-volatile or thermally labile molecules. In a typical research workflow, HPLC is used to assess the purity of a synthesized batch, separating the target compound from any unreacted starting materials or impurities generated during the synthesis process.

Reversed-phase HPLC is the most common mode for this type of analysis. A nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic and amine functionalities in related structures absorb light in the UV spectrum. The retention time and peak purity are used to identify and quantify the compound against a reference standard.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds. florajournal.com For amines like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. This involves reacting the amine group with a reagent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative.

Once injected into the GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparing it to spectral libraries. nih.gov This method is frequently used in forensic and toxicological analysis for the identification of cathinone (B1664624) derivatives and other new psychoactive substances (NPS). researchgate.netnih.gov

Table 2: Typical GC-MS Parameters for Compound Identification

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Enantioseparation Techniques for Chiral Analysis of Synthesized Compounds

Since this compound contains a chiral center at the second carbon of the pentane (B18724) chain, it exists as a pair of enantiomers. Enantiomers can exhibit different pharmacological activities, making their separation and analysis critical. nih.gov Chiral separation is essential to confirm the enantiomeric purity of the final synthesized product, especially when stereoselective synthesis methods are used. nih.gov

Chiral HPLC is the predominant method for enantioseparation. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including pyrrolidine (B122466) derivatives. nih.govresearchgate.net For instance, research on the structurally related compound pyrovalerone has demonstrated that its enantiomers can be successfully resolved using a Chiralpak AD column, a type of amylose-based CSP. nih.gov This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.govdrugs.ie

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Result | Baseline separation of the (S)- and (R)-enantiomers |

Computational Chemistry and Molecular Modeling Research

In Silico Analysis of Structure-Activity Relationships in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In silico SAR analyses for analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone), a compound structurally related to 4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine, have revealed that these molecules are generally potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), while having minimal impact on the serotonin (B10506) transporter (SERT). calstate.edunih.govdrugs.ie

Key findings from these computational and biological evaluations include:

Stereochemistry: The stereochemistry of the chiral center is crucial for activity. For pyrovalerone, the S-enantiomer was identified as the most biologically active form. nih.govnih.gov

Alkyl Chain Length: The length of the α-alkyl chain affects potency. Extending the alkyl chain from a methyl to a propyl or butyl group can enhance both NET and DAT inhibition potency. researchgate.net

Aromatic Ring Substitution: Modifications to the phenyl ring significantly alter the activity and selectivity. For instance, analogs with a 3,4-dichlorophenyl or a 1-naphthyl group have been shown to be among the most potent DAT/NET selective inhibitors. nih.gov The introduction of a 3,4-methylenedioxy group can increase affinity for the SERT. researchgate.net

Pyrrolidine (B122466) Ring: The pyrrolidine moiety is a critical feature for high-affinity binding to monoamine transporters. nih.gov

Similarly, for a class of compounds built on a pyrrolidine pentamine scaffold, SAR studies have shown that while truncations to the core structure lead to a loss of inhibitory activity, modifications of functional groups at various positions can have diverse effects, highlighting the potential for optimization. nih.govbiorxiv.org

Interactive Table 1: SAR of Pyrovalerone Analogs on Monoamine Transporters

This table summarizes the inhibitory potency (IC₅₀, nM) of various pyrovalerone analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.

| Compound | Aromatic Group (R) | α-Alkyl Chain (R') | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| α-PPP | Phenyl | Methyl | 8.7 | 4.6 | >10,000 |

| α-PVP | Phenyl | Propyl | 12.0 | 14.0 | >10,000 |

| Pyrovalerone | 4-Methylphenyl | Propyl | 18.0 | 12.0 | 3,900 |

| MDPV | 3,4-Methylenedioxyphenyl | Propyl | 2.2 | 29.0 | 2,268 |

| 4u | 3,4-Dichlorophenyl | Propyl | 1.8 | 2.2 | 1,280 |

| 4t | 1-Naphthyl | Propyl | 16.0 | 3.1 | 141 |

Molecular Docking Simulations of Derivatives with Target Proteins (e.g., for antimalarial targets)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is instrumental in identifying potential drug targets and elucidating the molecular basis of ligand-protein interactions.

While specific docking studies on this compound against antimalarial targets are not extensively documented, the methodology is well-established for other heterocyclic compounds, demonstrating its applicability. For instance, in the search for new antimalarial agents, molecular docking is frequently used to screen compounds against essential enzymes in the Plasmodium falciparum parasite, the primary cause of malaria. nih.govmdpi.com

Potential protein targets in P. falciparum include:

Lactate (B86563) Dehydrogenase (PfLDH): A key enzyme in the parasite's glycolytic pathway. mdpi.comnih.gov

Prolyl-tRNA Synthetase (PfPRS): An enzyme essential for protein synthesis. ubaya.ac.id

Falcipain-2 and Falcipain-3: Cysteine proteases involved in the degradation of host hemoglobin. mdpi.comnih.gov

Docking simulations of pyridine-pyrrolidinone derivatives against PfPRS have shown that different enantiomers can have vastly different binding affinities, which correlates with their observed in vitro antimalarial activity. ubaya.ac.idubaya.ac.id These studies predict the binding energy (often in kcal/mol) and identify crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's active site, such as GLN475 and THR478 in PfPRS. ubaya.ac.id This approach could be readily applied to derivatives of this compound to evaluate their potential as novel antimalarial candidates.

Interactive Table 2: Example Molecular Docking Results Against an Antimalarial Target (PfLDH)

This table shows hypothetical docking scores and key interacting residues for a series of compounds against P. falciparum lactate dehydrogenase (PfLDH). More negative binding energies suggest stronger binding affinity.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |

| Derivative A | -8.5 | Arg171, Asp168 |

| Derivative B | -9.2 | Arg171, Thr246 |

| Derivative C | -7.8 | Gly29, Ile112 |

| Chloroquine (B1663885) (Control) | -7.5 | Asp168 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models are powerful predictive tools in drug design, enabling the estimation of a novel compound's activity before its synthesis.

For various series of pyrrolidine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. nih.gov These models generate statistically significant correlations between the physicochemical properties (descriptors) of the molecules and their observed inhibitory activities.

The predictive power of a QSAR model is validated using statistical metrics:

Q² (Cross-validated correlation coefficient): Measures the internal predictive ability of the model.

R² (Non-cross-validated correlation coefficient): Indicates the goodness of fit of the model.

R²pred (Predictive R-squared): Measures the ability of the model to predict the activity of an external test set of compounds.

For one series of pyrrolidine derivatives studied as Mcl-1 inhibitors, robust CoMFA and CoMSIA models were generated with high predictive capabilities (CoMFA: Q² = 0.689, R²pred = 0.986; CoMSIA: Q² = 0.614, R²pred = 0.815). nih.gov The results of these models are often visualized as contour maps, which indicate regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological efficacy. This information provides a rational basis for the design of new derivatives with improved potency. nih.gov

Interactive Table 3: Example of Molecular Descriptors in a QSAR Model

This table illustrates descriptors that could be used in a QSAR model to predict the biological activity (pIC₅₀) of a series of derivatives.

| Derivative | Molecular Weight (MW) | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted pIC₅₀ |

| 1 | 245.4 | 3.1 | 2.5 | 6.8 |

| 2 | 259.4 | 3.5 | 2.9 | 7.2 |

| 3 | 279.3 | 2.9 | 4.1 | 7.9 |

| 4 | 293.4 | 3.3 | 4.5 | 8.1 |

Future Research Directions and Potential Academic Contributions

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

Currently, there is no publicly available information on the biological profile of 4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine. The initial step in this research area would be the development of a reliable synthetic route to the parent compound. Once synthesized and its baseline biological activity is established, the design of novel analogs could proceed.

Future research could focus on systematic structural modifications to explore the structure-activity relationship (SAR). Key areas for modification could include:

Alterations of the Pyrrolidine (B122466) Ring: Exploration of ring substitution, expansion, or contraction to probe the impact on receptor binding or enzyme inhibition.

Modification of the Pentane (B18724) Chain: Varying the length and branching of the alkyl chain to understand its influence on lipophilicity and target engagement.

Substitution on the Amine Group: Introduction of various substituents to the primary amine to modulate its basicity and potential for hydrogen bonding.

The biological profiles of these new analogs would then need to be assessed through a variety of in vitro and in vivo assays to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Exploration of the this compound Moiety in Other Therapeutic Areas

The therapeutic potential of this compound is currently unknown. A primary academic contribution would be to screen the compound against a wide range of biological targets to identify any potential therapeutic applications. Based on its structural features, which include a secondary amine and a pyrrolidine ring, potential areas of investigation could include, but are not limited to:

Central Nervous System (CNS) Disorders: Many compounds with similar structural motifs exhibit activity at neurotransmitter receptors or transporters.

Oncology: Certain amine-containing scaffolds have been investigated for their potential as anticancer agents.

Infectious Diseases: The amine and pyrrolidine moieties could serve as a basis for the development of novel antibacterial or antiviral agents.

A comprehensive screening cascade would be the first step in exploring the utility of this chemical scaffold in various disease contexts.

Development of Advanced Synthetic Strategies for Complex Amine Scaffolds

The development of an efficient and stereoselective synthesis for this compound would be a significant academic contribution. As no synthesis has been reported, this presents an open area for research in synthetic organic chemistry.

Future work could focus on:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the C2 position of the pentane chain, which is a chiral center. This would allow for the synthesis of individual enantiomers.

Convergent Synthetic Routes: Designing synthetic pathways that allow for the late-stage introduction of diversity, facilitating the rapid production of a library of analogs.

Green Chemistry Approaches: Investigating more environmentally friendly and sustainable synthetic methods, such as catalytic processes or the use of greener solvents.

The development of such strategies would not only provide access to this compound and its derivatives but also contribute to the broader field of amine synthesis.

Deeper Investigation into the Stereochemical Control of Biological Activity in Derivatives

Given that this compound possesses a chiral center, a crucial area of future research would be the investigation of how stereochemistry influences biological activity. This would involve the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers.

It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different potencies, efficacies, and safety profiles. A detailed study would involve:

Resolution of Racemic Mixtures: Developing methods to separate the enantiomers of the parent compound and its derivatives.

Stereoselective Synthesis: As mentioned previously, creating synthetic routes that produce a single enantiomer.

Comparative Biological Evaluation: Assessing the individual enantiomers in a range of biological assays to determine if the desired activity is stereospecific.

Understanding the stereochemical requirements for activity would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Pyrrolidine, K₂CO₃, EtOH, 24h reflux | 65–70 | 90% |

| Reduction | LiAlH₄, THF, 0°C, 2h | 80–85 | 95% |

Basic: What are the primary pharmacological targets of this compound?

Methodological Answer:

The compound selectively inhibits dopamine (DAT) and norepinephrine transporters (NET) with minimal effect on serotonin transporters (SERT). This activity was confirmed via:

- Radioligand binding assays : Using [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET in transfected HEK-293 cells .

- Functional uptake assays : Measuring inhibition of monoamine uptake in synaptosomal preparations .

Key Finding : The S-enantiomer exhibits 10-fold higher DAT/NET affinity than the R-form, highlighting stereochemical importance .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

The S-enantiomer demonstrates superior activity due to optimal spatial alignment with DAT/NET binding pockets. To resolve enantiomers:

Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) .

Activity Comparison : Test resolved enantiomers in in vitro uptake assays. The S-form shows IC₅₀ values of 12 nM (DAT) and 18 nM (NET), versus 120 nM (DAT) for the R-form .

Experimental Design Tip : Pair enantiomer resolution with molecular docking to predict binding poses (e.g., using AutoDock Vina and DAT/NET homology models) .

Advanced: How can contradictions between in vitro and in vivo efficacy data be addressed methodologically?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after dosing in rodent models.

Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect major metabolites .

Blood-Brain Barrier (BBB) Penetration : Assess using in situ brain perfusion models or P-gp efflux transporter assays .

Case Study : Pyrovalerone analogues show high in vitro DAT affinity but reduced in vivo efficacy due to rapid glucuronidation . Adjusting substituents (e.g., halogenation) can improve metabolic stability.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. Table 2: Example NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (amine) | 1.45 | Singlet |

| Pyrrolidine CH₂ | 2.70–3.10 | Multiplet |

Advanced: How can computational modeling predict binding affinity to monoamine transporters?

Methodological Answer:

Homology Modeling : Build DAT/NET models using templates like dDAT (PDB: 4M48) .

Docking Studies : Use Schrödinger Glide or AutoDock to simulate ligand-receptor interactions. Focus on residues critical for substrate binding (e.g., Asp79 in DAT) .

Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

Case Study : Docking of the S-enantiomer into DAT shows hydrogen bonding with Asp79 and hydrophobic interactions with Phe155, aligning with experimental IC₅₀ data .

Advanced: What structure-activity relationship (SAR) trends are observed in pyrrolidine-containing monoamine uptake inhibitors?

Methodological Answer:

Key SAR findings from analogues (e.g., 4t, 4u in ):

- Aryl Substituents : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance DAT/NET selectivity.

- Chain Length : A pentan-2-amine backbone optimizes transporter interactions vs. shorter chains.

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size improves DAT binding (ΔIC₅₀ = 5 nM vs. 20 nM for piperidine) .

Q. Table 3: SAR Comparison of Analogues

| Compound | Aryl Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

|---|---|---|---|

| 4a (Parent) | 4-Methylphenyl | 12 | 18 |

| 4t | 1-Naphthyl | 8 | 15 |

| 4u | 3,4-Dichlorophenyl | 6 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.